An In-Depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol: Properties, Synthesis, and Biological Context
An In-Depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol: Properties, Synthesis, and Biological Context
This guide provides a detailed examination of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, a compound of significant interest to researchers in neuropharmacology and medicinal chemistry. Due to the limited direct research on this specific molecule, this document establishes a foundational understanding through a comparative analysis with its extensively studied and structurally related analog, the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] The insights herein are framed to empower researchers, scientists, and drug development professionals with the core knowledge required for further investigation.
Introduction: A Tale of Two Tetrahydropyridines
The tetrahydropyridine scaffold is a recurring motif in numerous biologically active compounds.[2] The discovery that MPTP induces a severe and irreversible form of Parkinsonism in humans and primates has catalyzed decades of research into its mechanism of action and the broader structure-activity relationships of related molecules.[1] MPTP's ability to selectively destroy dopaminergic neurons in the substantia nigra has made it an invaluable tool for creating animal models of Parkinson's disease.[3][4]
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, the subject of this guide, differs from MPTP by the presence of a hydroxyl group at the 3-position of the tetrahydropyridine ring. This seemingly minor structural modification has profound implications for the molecule's physicochemical properties and its potential biological activity, which remain largely uncharacterized in scientific literature. This guide will, therefore, leverage the vast body of knowledge on MPTP to build a predictive and theoretical framework for understanding its 3-hydroxy analog.
To fully appreciate the subtle yet critical difference between these two molecules, their chemical structures are presented below.
Caption: Comparative structures of MPTP and its 3-hydroxy analog.
Physicochemical Properties: A Comparative Analysis
The introduction of a hydroxyl group is anticipated to significantly alter the physicochemical profile of the parent MPTP molecule. The following table summarizes the known properties of MPTP and provides predicted properties for its 3-hydroxy derivative.
| Property | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Predicted: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol | Rationale for Prediction |
| Molecular Formula | C₁₂H₁₅N | C₁₂H₁₅NO | Addition of one oxygen atom. |
| Molecular Weight | 173.25 g/mol [5] | 189.25 g/mol | Increased mass due to the oxygen atom. |
| Boiling Point | 128-132 °C at 12 mmHg[5] | Higher than MPTP | The hydroxyl group introduces hydrogen bonding, which increases intermolecular forces and requires more energy to reach the boiling point. |
| Melting Point | 40 °C[4] | Higher than MPTP | Hydrogen bonding in the solid state will lead to a more stable crystal lattice, thus a higher melting point. |
| Solubility in Water | Slightly soluble[4] | More soluble than MPTP | The polar hydroxyl group can form hydrogen bonds with water molecules, increasing its aqueous solubility. |
| LogP (Octanol/Water) | ~2.7 | Lower than MPTP | The increased polarity from the hydroxyl group will decrease its partitioning into the nonpolar octanol phase. |
| Appearance | Crystalline solid[3] | Likely a solid at room temperature | Based on the predicted higher melting point. |
Synthesis and Methodologies
The synthesis of MPTP is well-documented. A common method involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone, followed by dehydration.[4]
Step 1: Halogenation of MPTP
-
Reaction: Electrophilic addition of a halogen (e.g., bromine) across the double bond of MPTP.
-
Rationale: This step creates a di-halogenated intermediate, setting the stage for subsequent elimination and substitution reactions.
Step 2: Formation of a Halohydrin
-
Reaction: The di-halogenated intermediate is reacted in the presence of water.
-
Rationale: This results in the formation of a halohydrin, where one halogen is replaced by a hydroxyl group.
Step 3: Epoxide Formation
-
Reaction: Treatment of the halohydrin with a base.
-
Rationale: The base will deprotonate the hydroxyl group, which then acts as an intramolecular nucleophile to displace the remaining halogen, forming an epoxide ring.
Step 4: Diastereoselective Reduction
-
Reaction: The epoxide is opened via a diastereoselective reducing agent.
-
Rationale: This step is crucial for controlling the stereochemistry of the final product, yielding a specific isomer of the target alcohol.
Step 5: Final Reduction
-
Reaction: A final reduction step to yield the racemic cis-product.
-
Rationale: This ensures the desired saturation level of the piperidine ring, if necessary, depending on the intermediates formed.
Note: This proposed synthesis would require significant experimental optimization and characterization to confirm the structure and purity of the final product.
Biological Activity and Mechanism of Action: The MPTP Paradigm
To hypothesize the biological effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, one must first understand the well-established neurotoxic pathway of MPTP.[7][8]
-
Blood-Brain Barrier Penetration: MPTP is a lipophilic molecule that readily crosses the blood-brain barrier.[4]
-
Metabolism by MAO-B: Within glial cells, specifically astrocytes, MPTP is metabolized by monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[4][7][9]
-
Uptake by Dopaminergic Neurons: MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[4]
-
Mitochondrial Toxicity: Once inside the neuron, MPP⁺ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to a catastrophic failure of cellular energy production, oxidative stress, and ultimately, cell death.[4]
Caption: The metabolic activation and neurotoxic mechanism of MPTP.
The presence of a hydroxyl group on the tetrahydropyridine ring introduces several possibilities for altered biological activity:
-
Altered MAO-B Substrate Potential: The hydroxyl group could sterically hinder the binding of the molecule to the active site of MAO-B, potentially reducing its rate of conversion to a toxic pyridinium species. Conversely, the electronic properties of the hydroxyl group could influence the oxidation process. Structure-activity relationship studies of MPTP analogs have shown that modifications to the tetrahydropyridine ring can significantly impact their interaction with MAO-B.[10]
-
Modified Lipophilicity and BBB Penetration: With a predicted lower LogP, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol may exhibit reduced ability to cross the blood-brain barrier compared to MPTP. This would inherently decrease its potential neurotoxicity.
-
Alternative Metabolic Pathways: The hydroxyl group provides a site for Phase II metabolism, such as glucuronidation or sulfation. This could lead to a more rapid detoxification and excretion of the compound, preventing the accumulation of potentially toxic metabolites.
-
Direct Pharmacological Activity: It is conceivable that the 3-hydroxy derivative could possess its own intrinsic pharmacological activity, separate from any potential neurotoxicity. For instance, it might interact with other receptors or transporters in the central nervous system. Research on other tetrahydropyridine derivatives has revealed a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1]
Research Applications and Future Directions
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol represents a valuable, albeit understudied, chemical entity. Its primary application for researchers would be in the field of neurotoxicology and Parkinson's disease research as a tool to further delineate the structure-activity relationships of MPTP-like compounds.
Key research questions to be addressed include:
-
Is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol a substrate for MAO-B?
-
If so, what is the structure of the resulting pyridinium metabolite, and is it toxic?
-
Does this compound exhibit any neuroprotective or, conversely, neurotoxic effects in in vitro and in vivo models?
-
Can this compound be used to probe the active site of the dopamine transporter?
Conclusion
While direct experimental data on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol is scarce, a robust, predictive framework can be constructed based on the extensive knowledge of its parent compound, MPTP. The addition of a hydroxyl group at the 3-position is expected to increase polarity and alter its metabolic fate, with significant implications for its biological activity. This guide provides the foundational knowledge and theoretical considerations necessary for researchers to embark on the empirical investigation of this intriguing molecule, which holds the potential to deepen our understanding of neurotoxin mechanisms and inform the development of novel therapeutic agents.
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